1-Chloromethanesulfonyl-4-ethylazepane
Description
1-Chloromethanesulfonyl-4-ethylazepane is a sulfonamide derivative of azepane, a seven-membered saturated nitrogen-containing heterocycle. Its structure features a chloromethanesulfonyl group (-SO₂-CH₂-Cl) at the 1-position and an ethyl substituent (-CH₂CH₃) at the 4-position of the azepane ring.
- Molecular Formula: C₈H₁₅ClNO₂S
- Molecular Weight: ~232.78 g/mol (calculated)
- The ethyl substituent may influence steric effects and lipophilicity, altering binding affinity in biological systems compared to unsubstituted azepanes.
Properties
Molecular Formula |
C9H18ClNO2S |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-4-ethylazepane |
InChI |
InChI=1S/C9H18ClNO2S/c1-2-9-4-3-6-11(7-5-9)14(12,13)8-10/h9H,2-8H2,1H3 |
InChI Key |
HAMSHUNLIMROMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloromethanesulfonyl-4-ethylazepane typically involves the reaction of azepane derivatives with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high efficiency and cost-effectiveness. The raw materials are carefully selected for their purity, and the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of 1-Chloromethanesulfonyl-4-ethylazepane with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloromethanesulfonyl-4-ethylazepane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
1-Chloromethanesulfonyl-4-ethylazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloromethanesulfonyl-4-ethylazepane involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the chloromethanesulfonyl group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
A. Substituent Effects
Sulfonyl Groups :
- The target compound’s chloromethanesulfonyl group is smaller and less conjugated than the 4-chloro-3-nitrobenzenesulfonyl group in the analog. This reduces molecular weight (232.78 vs. 318.77) and may decrease steric hindrance in binding interactions.
- The aromatic sulfonyl group in the analog introduces nitro and chloro substituents, enhancing electron-withdrawing effects and hydrogen bond acceptors (5 vs. 3) .
Azepane Modifications :
- The 4-ethyl group in the target compound likely increases lipophilicity (XlogP ~2.1) compared to unsubstituted azepanes. However, this is still lower than the analog’s XlogP (2.7), which benefits from the aromatic nitro group’s hydrophobicity .
Limitations and Notes
Data Availability : Direct experimental data for 1-Chloromethanesulfonyl-4-ethylazepane is scarce. Properties are extrapolated from structural analogs (e.g., –2) and computational tools.
Structural Diversity : The compared analog (1-(4-Chloro-3-nitrobenzenesulfonyl)azepane) represents a distinct subclass of sulfonamide azepanes, emphasizing the need for caution in generalizing trends .
Research Gaps : Further studies on the target compound’s reactivity, stability, and biological activity are warranted to validate these comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
